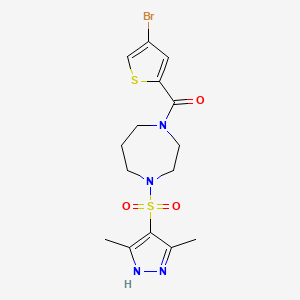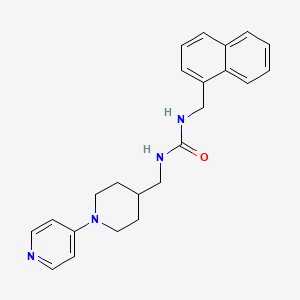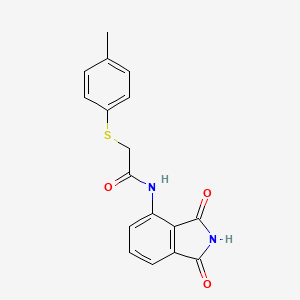
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as DT-13, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of compounds known as isoindolinones, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Anticonvulsant and CNS Depressant Activities
A series of derivatives were designed and synthesized, evaluated for anticonvulsant activity and central nervous system (CNS) depressant activities in mice. These derivatives showed protection in the maximal electroshock seizure (MES) test, indicating their ability to inhibit seizure spread, which points towards their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Antidepressant Effects
Another study synthesized and evaluated a new series of derivatives for their anticonvulsive and antidepressant activities. The findings indicated potent antidepressant-like activity in some compounds, comparing favorably with the reference drug fluoxetine. This highlights the therapeutic potential of these compounds in treating depression (Zhen et al., 2015).
Anti-inflammatory Agents
Derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory activity, with molecular docking studies suggesting a high binding affinity towards human serum albumin (HSA), indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Antagonist Ligand for A2B Adenosine Receptors
MRE 2029-F20, a derivative, is identified as a selective antagonist ligand of A2B adenosine receptors. This compound, after being synthesized and tritiated, bound to human A2B receptors with a high affinity. It represents a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype, indicating its potential in research related to adenosine receptors (Baraldi et al., 2004).
Antimicrobial Agents
A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)23-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJBCLWKABSEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

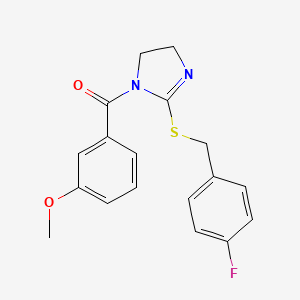
![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
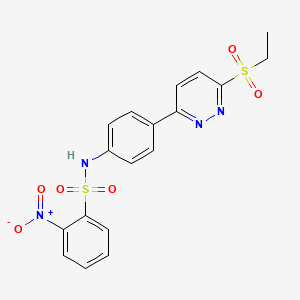
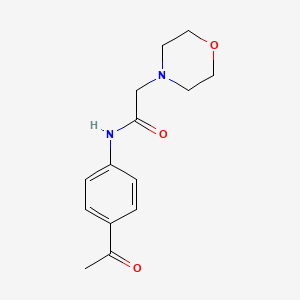
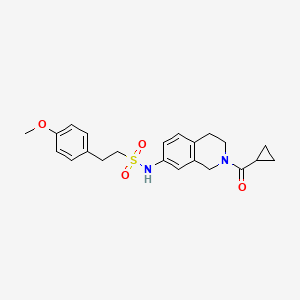
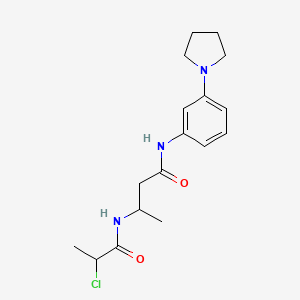
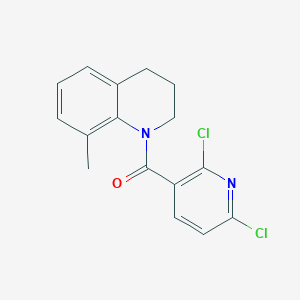
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
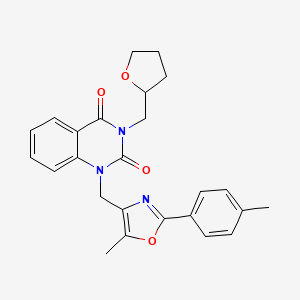
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)
